[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
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Overview
Description
9-(2-carboxyethyl)-10-methylanthracene endoperoxide is a fascinating compound with a complex structure. It belongs to the class of endoperoxides, which are characterized by a peroxide bridge within their molecular framework. This compound exhibits intriguing properties due to its unique structure and reactivity.
Preparation Methods
Synthesis Routes::
Acid Hydrolysis Method: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP.HCl) can be synthesized by acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl. The reaction proceeds as follows:
Industrial Production:: While industrial-scale production methods specifically for 9-(2-carboxyethyl)-10-methylanthracene endoperoxide are not widely documented, researchers often prepare it in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
Reduction: 9-(2-carboxyethyl)-10-methylanthracene endoperoxide serves as a strong reducing agent.
Azide-Alkyne Cycloaddition: In the presence of a copper catalyst, it participates in azide-alkyne cycloaddition reactions.
Major Products:: The reduction of 9-(2-carboxyethyl)-10-methylanthracene endoperoxide yields various products, including reduced sulfur compounds and modified organic molecules.
Scientific Research Applications
Biochemistry and Molecular Biology: Researchers use 9-(2-carboxyethyl)-10-methylanthracene endoperoxide as a reducing agent for disulfide bonds in proteins. It is particularly useful for in vitro and in vivo reduction of disulfides.
Chelating Agent: The compound also acts as a chelating agent for heavy metal ions such as Zn(II), Cd(II), Pb(II), and Ni(II).
Mechanism of Action
The exact mechanism by which 9-(2-carboxyethyl)-10-methylanthracene endoperoxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique structure and reactivity set it apart from other endoperoxides
Properties
Molecular Formula |
C18H16O4 |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-(8-methyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)propanoic acid |
InChI |
InChI=1S/C18H16O4/c1-17-12-6-2-4-8-14(12)18(22-21-17,11-10-16(19)20)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
IOWYALZFEJOVHO-UHFFFAOYSA-N |
SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)(OO2)CCC(=O)O |
Canonical SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)(OO2)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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